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molecular formula C17H31NSn B098309 2-(Tributylstannyl)pyridine CAS No. 17997-47-6

2-(Tributylstannyl)pyridine

Cat. No. B098309
M. Wt: 368.1 g/mol
InChI Key: GYUURHMITDQTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09219237B1

Procedure details

2-bromopyridine (3.3 g, 21.0 mmol) was placed in a reaction flask. To ensure a nitrogen atmosphere in the reaction flask, the gas in the reaction flask was drawn out and the reaction flask was refilled with nitrogen gas in a rapid manner three times. To the reaction flask, 30 ml of anhydrous tetrahydrofuran was added, and then 9 ml of an n-butyllithium solution (23.0 mmol, 2.5 M in n-hexane) was slowly added at −78° C. to obtain a mixture. The mixture was kept at −78° C. and stirred for 60 minutes. At this moment, the color of the mixture changed from clear dark brown to cloudy yellowish green. Next, tributyltin chloride (6.3 ml, 23.0 mmol) was slowly added to the mixture at −78° C. for reaction for 3 hours. Thereafter, the temperature of the mixture was raised to 20° C., and the mixture was continuously stirred for 30 minutes to allow the color of the mixture to change to clear yellow. Then, a saturated ammonium chloride (NH4Cl) aqueous solution was slowly added to the mixture to terminate the reaction. The solvents in the mixture were drawn out of the reaction flask, and the residue in the reaction flask was washed several times with ethyl acetate and with a saturated sodium chloride aqueous solution to collect an organic layer. The organic layer was dehydrated using sodium sulfate (Na2SO4) to obtain a dark brown liquid (7.53 g, 98% yield).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.[CH2:13]([Sn:17](Cl)([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[Cl-].[NH4+]>O1CCCC1>[CH2:22]([Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH2:23][CH2:24][CH3:25] |f:3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
tributyltin chloride
Quantity
6.3 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction flask was refilled with nitrogen gas in a rapid manner three times
CUSTOM
Type
CUSTOM
Details
to obtain a mixture
CUSTOM
Type
CUSTOM
Details
was kept at −78° C.
STIRRING
Type
STIRRING
Details
the mixture was continuously stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the residue in the reaction flask was washed several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
with a saturated sodium chloride aqueous solution to collect an organic layer

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.53 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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